(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione
Description
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Properties
IUPAC Name |
(5E)-3-ethyl-5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-20-16(22)15(26-17(20)23)11-12-4-5-13(14(10-12)21(24)25)19-8-6-18(2)7-9-19/h4-5,10-11H,3,6-9H2,1-2H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPDAMYBSPLVBG-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Biological Activity
The compound (5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing from various studies and research findings.
Key Features:
- Thiazolidine ring : Central to its biological activity.
- Nitrophenyl group : Suggests potential interactions with biological targets.
- Piperazine moiety : Known for enhancing pharmacological properties.
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Topoisomerases : Compounds derived from thiazolidine have been reported to inhibit human topoisomerase I (hTopo I) and II (hTopo II), enzymes crucial for DNA replication and repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
- Induction of Apoptosis : The most active compounds in related studies have induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) by triggering intrinsic apoptotic pathways .
- Cell Cycle Arrest : Some thiazolidine derivatives have been shown to cause cell cycle arrest at the G2/M phase, further contributing to their anticancer effects.
Antimicrobial Activity
Thiazolidine derivatives also demonstrate antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance:
- Bacterial Inhibition : Studies have shown that certain thiazolidine derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Compounds similar to the one have exhibited antifungal activity against pathogenic fungi, suggesting their potential use in treating fungal infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidine derivatives. Key findings include:
| Structural Feature | Biological Effect |
|---|---|
| Presence of Nitrophenyl | Enhances anticancer activity |
| Piperazine Substitution | Increases solubility and potency |
| Ethyl Group at Position 3 | Modulates receptor binding |
Case Studies
- MCF-7 Cell Line Study : A study evaluated the effects of various thiazolidine derivatives on MCF-7 cells. The most potent compound induced apoptosis with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Assays : Another study tested several thiazolidine derivatives against a panel of bacterial and fungal pathogens. The results demonstrated that modifications in the side chains led to enhanced antimicrobial efficacy .
Preparation Methods
Preparation of 3-Ethyl-1,3-Thiazolidine-2,4-Dione
The core thiazolidine-2,4-dione scaffold is synthesized via cyclization of thiourea with chloroacetic acid in the presence of concentrated sulfuric acid. Subsequent N-alkylation introduces the ethyl group:
Procedure :
- Cyclization :
Synthesis of 4-(4-Methylpiperazin-1-yl)-3-Nitrobenzaldehyde
The benzaldehyde intermediate is prepared via nucleophilic aromatic substitution:
Procedure :
- Substrate Preparation :
- 4-Chloro-3-nitrobenzaldehyde (5 mmol) is dissolved in anhydrous DMF.
- Substitution Reaction :
Characterization :
- IR (KBr) : 1695 cm−1 (C=O), 1520 cm−1 (NO2 asymmetric stretch).
- 1H NMR (CDCl3) : δ 9.95 (s, 1H, CHO), 8.45 (d, 1H, ArH), 7.92 (dd, 1H, ArH), 3.45–3.20 (m, 8H, piperazine), 2.30 (s, 3H, N-CH3).
Knoevenagel Condensation for Target Compound
The final step involves condensation of 3-ethylthiazolidine-2,4-dione with 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde under acidic conditions to form the (5E)-configured product.
Procedure :
- Reaction Setup :
- 3-Ethylthiazolidine-2,4-dione (5 mmol) and 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde (5 mmol) are dissolved in glacial acetic acid.
- Anhydrous sodium acetate (10 mmol) is added as a catalyst.
- Reaction Conditions :
- The mixture is refluxed at 120°C for 12 hours.
- Progress is monitored via TLC (ethyl acetate/hexane, 1:1).
- Workup :
Characterization :
- IR (KBr) : 1667 cm−1 (C=O), 1590 cm−1 (NO2).
- 1H NMR (CDCl3) : δ 7.89 (s, 1H, =CH), 7.61 (d, 2H, ArH), 4.56 (s, 2H, CH2), 3.54 (t, 4H, piperazine), 2.30 (s, 3H, N-CH3), 1.20 (t, 3H, CH2CH3).
- DART–MS : m/z 376.4 [M]+.
Optimization and Mechanistic Insights
Stereochemical Control
The (5E)-configuration is favored due to thermodynamic control during condensation. Prolonged reflux shifts the equilibrium toward the trans-isomer, minimizing steric hindrance between the ethyl group and benzylidene substituent.
Solvent and Catalyst Impact
- Solvent : Acetic acid enhances electrophilicity of the aldehyde carbonyl, accelerating condensation.
- Catalyst : Sodium acetate deprotonates the thiazolidine-dione α-carbon, facilitating enolate formation.
Challenges and Alternatives
Side Reactions
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (~70%).
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
